Ortataxel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ortataxel, also known as SB-T-101131, IDN-5109, and BAY 59-8862, is a third-generation taxane being investigated for its potential as an anti-cancer agent []. Taxanes are a class of natural product drugs known for their ability to disrupt cell division by targeting microtubules, essential components of the cell's cytoskeleton [].

Mechanism of Action

Like other taxanes, Ortataxel works by promoting the stabilization of microtubules. Microtubules are constantly undergoing a cycle of assembly and disassembly, which is crucial for various cellular processes like cell division. Ortataxel binds to tubulin, the building block of microtubules, preventing them from disassembling. This disrupts cell division and leads to cell death in cancer cells [].

Research Applications

- Non-Small Cell Lung Cancer (NSCLC): Early-phase clinical trials (Phase I/II) have investigated the safety and efficacy of Ortataxel in patients with advanced NSCLC, often in combination with other chemotherapy drugs.

- Other Cancers: Research suggests Ortataxel may have activity against other cancers like breast cancer and ovarian cancer. However, more studies are needed to determine its effectiveness in these settings.

- Overcoming Drug Resistance: Cancer cells can develop resistance to existing chemotherapy drugs. Ortataxel is being explored for its potential to overcome this resistance, either alone or in combination with other therapies.

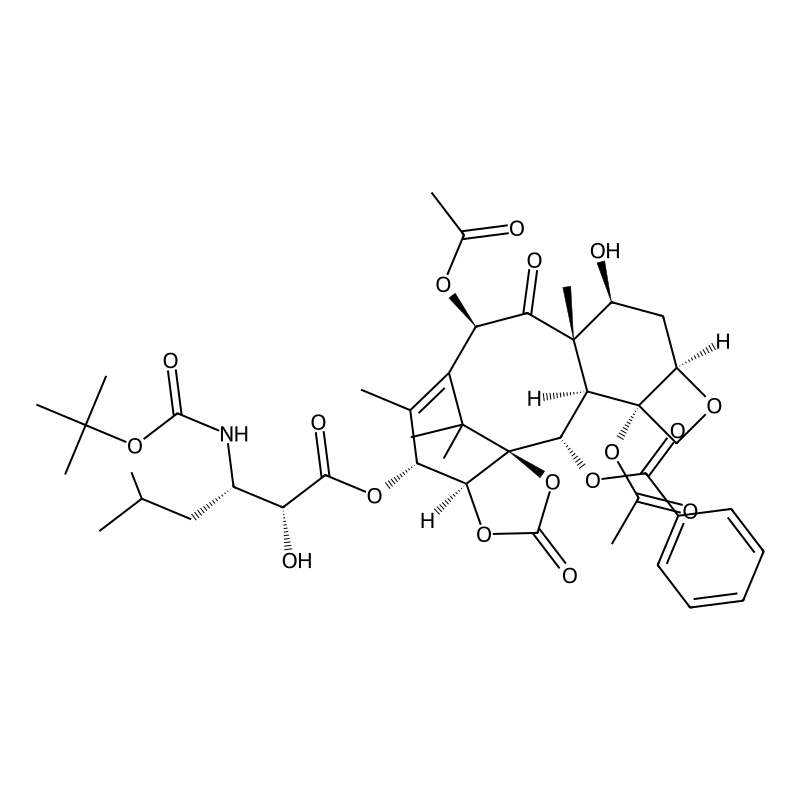

Ortataxel is a semisynthetic derivative of taxane, specifically designed to enhance the therapeutic efficacy of traditional taxanes like paclitaxel. Its chemical formula is and it is characterized by a complex structure that allows it to bind effectively to tubulin, thereby stabilizing microtubules and inhibiting cancer cell division. This compound has garnered attention for its potential in overcoming drug resistance often seen with conventional treatments like paclitaxel .

- Acylation: Adding acyl groups to modify the pharmacokinetic properties.

- Reduction: Altering carbonyl groups to hydroxyls to improve biological activity.

- Esterification: Forming esters to enhance solubility in biological fluids .

These synthetic pathways are crucial for producing Ortataxel in sufficient quantities for research and clinical applications.

The primary mechanism of action for Ortataxel involves the stabilization of tubulin, which is essential for microtubule formation. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that Ortataxel exhibits potent cytotoxicity against both paclitaxel-sensitive and resistant cancer cell lines, making it a promising candidate for further clinical development .

Ortataxel is primarily investigated for its use in chemotherapy, particularly in treating various cancers such as breast cancer. Its ability to overcome drug resistance makes it particularly valuable in clinical settings where conventional therapies fail. Ongoing research aims to explore its efficacy in combination therapies and its potential use in other malignancies .

Studies have indicated that Ortataxel interacts with various cellular mechanisms beyond tubulin stabilization. It has been shown to affect apoptosis pathways and may interact with ATP-binding cassette transporters, which are often implicated in drug resistance mechanisms. Understanding these interactions is vital for optimizing its use in combination with other therapeutic agents .

Ortataxel shares similarities with other taxane derivatives but possesses unique structural characteristics that enhance its efficacy. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Paclitaxel | Natural Taxane | First-generation taxane; widely used but limited by resistance. |

| Docetaxel | Synthetic Taxane | More potent than paclitaxel but has different side effects. |

| Difluorovinyl-ortataxel | Modified Ortataxel | Exhibits enhanced cytotoxicity against resistant cancer cells. |

| Cabazitaxel | Synthetic Taxane | Designed for patients resistant to docetaxel; different binding properties. |

Ortataxel's unique modifications allow it to maintain efficacy against resistant cell lines, distinguishing it from other compounds within the taxane family .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.

3: Geney R, Chen J, Ojima I. Recent advances in the new generation taxane anticancer agents. Med Chem. 2005 Mar;1(2):125-39. Review. PubMed PMID: 16787308.

4: Sano D, Matsuda H, Ishiguro Y, Nishimura G, Kawakami M, Tsukuda M. Antitumor effects of IDN5109 on head and neck squamous cell carcinoma. Oncol Rep. 2006 Feb;15(2):329-34. PubMed PMID: 16391850.

5: Song L, Prey JD, Xue J, Kanter P, Manzotti C, Bombardelli E, Morazzoni P, Pendyala L. Pharmacokinetic measurements of IDN 5390 using electrospray ionization tandem mass spectrometry: structure characterization and quantification in dog plasma. Rapid Commun Mass Spectrom. 2005;19(24):3617-25. PubMed PMID: 16299696.

6: Barboni L, Ballini R, Giarlo G, Appendino G, Fontana G, Bombardelli E. Synthesis and biological evaluation of methoxylated analogs of the newer generation taxoids IDN5109 and IDN5390. Bioorg Med Chem Lett. 2005 Dec 1;15(23):5182-6. Epub 2005 Sep 23. PubMed PMID: 16183281.

7: Lavelle F. American Association for Cancer Research 1999: 10-14 April, Philadelphia, Pennsylvania. Expert Opin Investig Drugs. 1999 Jun;8(6):903-9. PubMed PMID: 15992139.

8: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Oct;26(8):639-63. PubMed PMID: 15605126.

9: Eckstein JW. Drug evaluation: Bay-59-8862. IDrugs. 2004 Jun;7(6):575-81. Review. PubMed PMID: 15197663.

10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.